Atorvastatin-d5 (calcium salt) is a stable isotope-labeled derivative of atorvastatin, a widely used statin medication that primarily lowers cholesterol levels in the blood. The compound is characterized by the incorporation of deuterium atoms, which are heavy isotopes of hydrogen, providing unique properties beneficial for pharmacokinetic and metabolic studies. Atorvastatin-d5 is utilized in research to trace the metabolism and dynamics of atorvastatin in biological systems.
Source: Atorvastatin-d5 is synthesized from atorvastatin through chemical modification processes. It is available from various suppliers as a certified reference material for analytical research.
Classification: Atorvastatin-d5 belongs to the class of drugs known as HMG-CoA reductase inhibitors, commonly referred to as statins. These compounds are classified under cardiac drugs and enzyme inhibitors, particularly targeting lipid metabolism.
The synthesis of atorvastatin-d5 calcium salt involves several steps that enhance yield and purity. A notable method includes:
Atorvastatin-d5 calcium salt has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 1165.40 g/mol .
Atorvastatin-d5 undergoes several key chemical reactions during its synthesis and when interacting with biological systems:
These reactions are critical for both the synthesis and therapeutic efficacy of atorvastatin-d5.
Atorvastatin-d5 functions primarily as a competitive inhibitor of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis.
Research indicates that labeled compounds like atorvastatin-d5 provide valuable insights into drug metabolism and pharmacodynamics due to their distinguishable isotopic signatures.
The compound's accurate mass is reported as 1164.5157 g/mol , confirming its isotopic labeling and structural integrity.
Atorvastatin-d5 has several significant applications in scientific research:
Deuterium (²H) incorporation into atorvastatin targets specific molecular sites where metabolic degradation occurs, primarily at the C-5 methyl group of the isopropyl substituent and the benzylic positions adjacent to the pyrrole ring. This strategic deuteration leverages the deuterium kinetic isotope effect (DKIE), which slows the cleavage of C–D bonds due to their higher bond dissociation energy (1.2–1.5 kcal/mol) compared to C–H bonds [5]. The PBPK modeling of atorvastatin confirms that oxidative metabolism (mediated by CYP3A4) initiates at these sites, forming reactive intermediates that contribute to instability and metabolite variability [3]. By incorporating deuterium at these positions, Atorvastatin-d5 calcium salt exhibits enhanced metabolic stability while maintaining identical pharmacological activity to non-deuterated atorvastatin.
Table 1: Key Deuterium Incorporation Sites in Atorvastatin-d5 Calcium Salt
| Molecular Position | Chemical Environment | Role in Metabolism | DKIE Impact |
|---|---|---|---|
| C-5 methyl group | Aliphatic (isopropyl) | Primary site of CYP3A4 oxidation | Reduces lactone formation rate |
| Benzylic positions | Adjacent to pyrrole | Hydroxylation hotspot | Attenuates oxidative dealkylation |
| C-7 side chain | β to carboxylic acid | Minor oxidation site | Minimizes side-chain cleavage |
The equilibrium between atorvastatin acid and its lactone form is pH-dependent, with gastric acidity favoring lactonization. Deuterium incorporation at the C-5 position disrupts this equilibrium by reducing lactone formation kinetics, thereby increasing systemic availability of the active acid form [3].
The chiral centers at C-3 and C-5 of the heptanoic acid side chain are vulnerable to racemization during deuterium incorporation. The diol intermediate’s stereochemical integrity is compromised under acidic conditions due to the formation of a carbocation at C-3, which may undergo epimerization if unprotected [6]. To mitigate this:
Deuterium’s slightly larger van der Waals radius (2.0 Å vs. 1.2 Å for hydrogen) may alter transition-state geometry in condensation reactions. Molecular dynamics simulations confirm that deuterated precursors require adjusted coupling temperatures (70–85°C vs. 60–75°C for non-deuterated) to maintain >99% enantiomeric excess [4].
Scalability of Atorvastatin-d5 calcium salt production necessitates addressing solvent volume, reaction monitoring, and crystallization consistency. Key adaptations from laboratory to industrial scale (7+ kg batches) include:
Industrial reactors (100–500 L) utilize jacketed glass-lined vessels for acid-sensitive reactions, ensuring homogeneous temperature control during deuterium exchange steps. Crystallization is monitored via in-situ Raman spectroscopy to detect polymorphic transitions, as the trihydrate hemi-calcium salt form must avoid conversion to amorphous forms [6]. Reproducibility across batches is validated by:
Table 3: Industrial-Scale Process Parameters
| Process Step | Scale-Up Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|---|
| Ketal deprotection | Reaction volume | 0.5 L | 70 L |
| Yield | 90% | 96% | |
| Ethyl acetate extraction | Number of extractions | 3 (batch) | Continuous counter-current |
| Calcium salt crystallization | Crystallization time | 12 hours | 4 hours |
| Isotopic purity | Batch consistency | ±1.5% | ±0.3% |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6